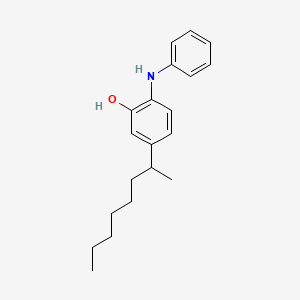
2-Anilino-5-(octan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-5-(octan-2-yl)phenol is a chemical compound with a unique structure that combines an aniline group, a phenol group, and an octyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-(octan-2-yl)phenol typically involves the following steps:
Nitration and Reduction: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an aniline group.
Alkylation: The aniline derivative is then alkylated with an appropriate alkyl halide, such as 2-bromooctane, to introduce the octyl side chain.
Phenol Formation: Finally, the compound undergoes a reaction to introduce the phenol group, often through nucleophilic aromatic substitution or other suitable methods
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and phenol formation reactions. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-5-(octan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-Anilino-5-(octan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Anilino-5-(octan-2-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Pathways: It may interfere with signaling pathways by binding to receptors or other key proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Known for their enzyme inhibition properties.
5-Substituted-2-N-aryl-1,3-oxazole derivatives: Used in medicinal chemistry for their biological activities.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: Known for their antimicrobial properties.
Uniqueness
2-Anilino-5-(octan-2-yl)phenol is unique due to its specific combination of aniline, phenol, and octyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
877433-28-8 |
|---|---|
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-anilino-5-octan-2-ylphenol |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-7-10-16(2)17-13-14-19(20(22)15-17)21-18-11-8-6-9-12-18/h6,8-9,11-16,21-22H,3-5,7,10H2,1-2H3 |
Clé InChI |
VLYZQHGKVREXAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C=C1)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















